molecular formula C11H10N2O2 B14207114 2-Furancarboxamide, 5-amino-N-phenyl- CAS No. 826991-11-1

2-Furancarboxamide, 5-amino-N-phenyl-

Cat. No.: B14207114
CAS No.: 826991-11-1
M. Wt: 202.21 g/mol
InChI Key: IOJBDKKVFFTOGY-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-amino-N-phenyl- is an organic compound with a unique structure that includes a furan ring, an amide group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-amino-N-phenyl- typically involves the reaction of 5-amino-2-furancarboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-amino-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or anilines.

Scientific Research Applications

2-Furancarboxamide, 5-amino-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-amino-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, 5-nitro-N-phenyl-
  • N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide

Uniqueness

2-Furancarboxamide, 5-amino-N-phenyl- is unique due to the presence of both an amino group and a phenyl ring attached to the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

826991-11-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)

InChI Key

IOJBDKKVFFTOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)N

Origin of Product

United States

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